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SMARCA2 ligand-11

PROTAC design Bromodomain inhibition Ternary complex cooperativity

PROTAC development is often delayed by empirical exit vector screening and scaffold compatibility issues. SMARCA2 ligand-11 (CAS 3033592-44-5) solves this with a structurally validated indolo[1,2-a]quinazolin-5(7H)-one scaffold. - Pre-validated exit vector for VHL-recruiting linkers (co-crystal PDB: 8G1P, 9E1K). - Achieves DC50=1.3 nM in cellular degradation when incorporated into degrader-32. - Enables systematic affinity-cooperativity studies (Kd=1.6 µM).

Molecular Formula C22H22ClN3O
Molecular Weight 379.9 g/mol
Cat. No. B15603903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMARCA2 ligand-11
Molecular FormulaC22H22ClN3O
Molecular Weight379.9 g/mol
Structural Identifiers
InChIInChI=1S/C22H22ClN3O/c1-22(2)15-7-6-14(13-8-10-24-11-9-13)12-18(15)26-17-5-3-4-16(23)19(17)20(27)25-21(22)26/h3-7,12-13,24H,8-11H2,1-2H3
InChIKeyDILRMESFNBVNMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SMARCA2 Ligand-11: Quantitative Differentiation Guide for PROTAC-Based SMARCA2 Degrader Development


SMARCA2 ligand-11 (CAS: 3033592-44-5) is a structurally novel indolo[1,2-a]quinazolin-5(7H)-one-based SMARCA2 bromodomain binder developed as a target protein ligand for PROTAC degrader synthesis [1][2]. This compound exhibits a Kd of 1.6 μM for the SMARCA2 bromodomain and serves as the warhead component of PROTAC SMARCA2 degrader-32, which achieves a DC50 of 1.3 nM in cellular degradation assays and inhibits NCI-H838 lung cancer cell proliferation with a GI50 of 34 nM [3]. Unlike earlier-generation SMARCA2 ligands, SMARCA2 ligand-11 incorporates a fused indoloquinazolinone scaffold that enables tunable linker attachment while maintaining bromodomain engagement [1].

Why SMARCA2 Ligand-11 Cannot Be Replaced by Generic SMARCA2 Binders in PROTAC Design


SMARCA2 bromodomain ligands exhibit widely divergent binding affinities, scaffold geometries, and exit vector positions that critically influence PROTAC ternary complex formation and degradation efficiency [1]. Substitution with higher-affinity ligands such as GNE-064 (Kd = 0.016 μM) or PFI-3 (Kd = 0.089 μM) does not linearly translate to improved degradation; instead, linker attachment points, binding pose, and cooperativity with E3 ligase recruitment govern functional outcomes [2]. The indoloquinazolinone scaffold of SMARCA2 ligand-11 provides a distinct chemical topology with a solvent-exposed exit vector compatible with VHL-based PROTAC linkers, a feature not present in earlier SMARCA2 ligands such as SMARCA-BD ligand 1 or ligand-12 [1][3]. Simply substituting a higher-affinity ligand without maintaining the validated linker chemistry and attachment geometry will likely disrupt ternary complex cooperativity and ablate degradation potency.

SMARCA2 Ligand-11: Quantitative Comparative Evidence for Procurement Decision-Making


SMARCA2 Ligand-11 Exhibits a Defined, Moderate-Affinity Bromodomain Binding Profile Optimized for PROTAC Cooperativity

SMARCA2 ligand-11 (as SMARCA2-IN-9/Compound 11) demonstrates a Kd of 1.6 μM for the SMARCA2 bromodomain . In contrast, the high-affinity bromodomain inhibitor GNE-064 binds SMARCA2 with a Kd of 0.016 μM (100-fold tighter), PFI-3 binds with a Kd of 0.089 μM (18-fold tighter), and Bromodomain inhibitor-13 binds with a Kd of 0.037 μM (43-fold tighter) [1][2]. This moderate affinity of ligand-11 is advantageous in the PROTAC context, as excessively tight target engagement can impair ternary complex formation kinetics and reduce degradation efficiency due to unfavorable cooperativity [3].

PROTAC design Bromodomain inhibition Ternary complex cooperativity

SMARCA2 Ligand-11 Serves as the Warhead for PROTAC SMARCA2 Degrader-32, Achieving Sub-Nanomolar Cellular Degradation Potency

When incorporated into PROTAC SMARCA2 degrader-32 (HY-170343), SMARCA2 ligand-11 enables potent SMARCA2 degradation with a DC50 of 1.3 nM [1]. This compares favorably to PROTAC SMARCA2 degrader-35 (DC50 < 0.1 μM, ~100 nM) and is comparable to the highly optimized SMD-3236 degrader (DC50 < 1 nM) [2]. Furthermore, PROTAC SMARCA2 degrader-32 inhibits the proliferation of SMARCA4-deficient NCI-H838 lung cancer cells with a GI50 of 34 nM, demonstrating functional synthetic lethality [1].

PROTAC degrader Cellular degradation SMARCA4-deficient cancers

SMARCA2 Ligand-11 Exhibits a Distinct Selectivity Profile Across SMARCA2, PBRM1(2), and PBRM1(5) Bromodomains

SMARCA2 ligand-11 binds SMARCA2 (Kd = 1.6 μM), PBRM1 bromodomain 2 (Kd = 2.5 μM), and PBRM1 bromodomain 5 (Kd = 3.95 μM), exhibiting 1.6-fold and 2.5-fold selectivity for SMARCA2 over PBRM1(2) and PBRM1(5), respectively . In contrast, GNE-064 shows reversed selectivity with higher affinity for SMARCA4 (Kd = 0.01 μM) and SMARCA2 (Kd = 0.016 μM) versus PBRM1(5) (Kd = 0.018 μM) and PBRM1(2) (Kd = 0.049 μM) . This differential selectivity profile of ligand-11 may offer advantages in minimizing off-target PBRM1 engagement in certain cellular contexts.

Bromodomain selectivity Epigenetic reader domain Polypharmacology

Structural Differentiation: SMARCA2 Ligand-11 Features a Fused Indoloquinazolinone Scaffold with a Validated Exit Vector for VHL-Based PROTAC Linkers

SMARCA2 ligand-11 is built on a structurally novel indolo[1,2-a]quinazolin-5(7H)-one scaffold [1][2]. This scaffold provides a defined exit vector orientation that has been co-crystallized in ternary complex with SMARCA2 bromodomain and pVHL:ElonginC:ElonginB (PDB: 8G1P, resolution 2.70 Å; PDB: 9E1K, resolution 2.26 Å) [2][3]. In contrast, earlier SMARCA2 ligands such as SMARCA-BD ligand 1 utilize a simpler 2-(6-amino-5-(piperazin-1-yl)pyridazin-3-yl)phenol core, while ligand-12 (CAS 2755762-94-6, C21H26N6O2, MW 394.47) features a distinct chemotype lacking the fused indoloquinazolinone ring system [4]. The validated exit vector geometry of ligand-11 eliminates the need for linker optimization, accelerating PROTAC development timelines.

PROTAC linker chemistry Scaffold novelty Structure-based drug design

SMARCA2 Ligand-11 Enables a PROTAC Degrader with Demonstrated In Vitro Synthetic Lethality in SMARCA4-Deficient Lung Cancer Cells

PROTAC SMARCA2 degrader-32, which utilizes SMARCA2 ligand-11 as its warhead, demonstrates selective growth inhibition of the SMARCA4-deficient NCI-H838 lung cancer cell line with a GI50 of 34 nM [1]. This functional synthetic lethality phenotype aligns with the established therapeutic hypothesis that SMARCA4-mutant cancers are dependent on SMARCA2 activity [2]. In comparison, the structurally related PROTAC SMARCA2 degrader-35 (DC50 < 0.1 μM) and SMD-3236 (DC50 < 1 nM) have also demonstrated anti-proliferative activity in SMARCA4-deficient models, with SMD-3236 achieving tumor growth inhibition in H838 xenografts [3]. While direct in vivo data for degrader-32 are not yet reported, the in vitro GI50 value places it within a competitive range of 30-40 nM.

Synthetic lethality SMARCA4-deficient cancers Lung cancer models

SMARCA2 Ligand-11: Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


Development of VHL-Based SMARCA2 PROTAC Degraders Requiring Validated Linker Exit Vector Geometry

SMARCA2 ligand-11 is the optimal choice for research teams synthesizing VHL-recruiting SMARCA2 PROTACs. The compound's indoloquinazolinone scaffold has been co-crystallized in ternary complex with SMARCA2 and pVHL:ElonginC:ElonginB (PDB: 8G1P, 9E1K), providing atomic-level validation of the exit vector trajectory and linker attachment point [1][2]. This structural information de-risks PROTAC design by confirming that the ligand orientation supports productive ternary complex formation. Procurement of ligand-11 eliminates the need for empirical exit vector screening and accelerates lead optimization timelines.

Functional Validation of SMARCA2 Synthetic Lethality in SMARCA4-Deficient Cancer Models

Investigators studying the synthetic lethal relationship between SMARCA2 and SMARCA4 should prioritize SMARCA2 ligand-11 for constructing PROTAC degraders. PROTAC SMARCA2 degrader-32, which incorporates ligand-11, achieves a GI50 of 34 nM in SMARCA4-deficient NCI-H838 lung cancer cells, demonstrating functional engagement of the synthetic lethal pathway [1]. This validated activity supports the use of ligand-11 in constructing tool compounds for target validation studies, biomarker discovery, and preclinical evaluation of SMARCA2 degradation as a therapeutic strategy in SMARCA4-mutant cancers.

Benchmarking Studies Comparing SMARCA2 Bromodomain Ligand Scaffolds for PROTAC Optimization

SMARCA2 ligand-11 serves as an essential comparator in studies evaluating the relationship between ligand affinity, scaffold geometry, and PROTAC degradation efficiency. With a moderate Kd of 1.6 μM for SMARCA2, ligand-11 occupies a distinct affinity range compared to high-affinity binders like GNE-064 (Kd = 0.016 μM) and PFI-3 (Kd = 0.089 μM) [1][2][3]. Procurement of ligand-11 enables systematic investigation of the affinity-cooperativity relationship in ternary complex formation, a critical parameter for rational PROTAC design .

Synthesis of Custom PROTAC Libraries Exploring Linker Length and Composition

Research groups synthesizing focused PROTAC libraries should procure SMARCA2 ligand-11 as the target-binding warhead component. The ligand's validated exit vector and commercial availability (e.g., HY-170349 from MedChemExpress, T89575 from TargetMol) make it a reliable building block for parallel synthesis efforts [1][2]. Conjugation to VHL ligands via PEG or alkyl linkers can yield diverse PROTAC analogs for structure-activity relationship studies. The availability of degrader-32 as a benchmark compound (DC50 = 1.3 nM) provides a performance baseline for evaluating novel PROTAC designs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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